6-bromo-7-nitro-1H-indazol-3-amine
Description
Indazole derivatives are widely explored for their biological activities, including kinase inhibition and antiviral properties, making this compound a candidate for further pharmacological optimization .
Properties
Molecular Formula |
C7H5BrN4O2 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
6-bromo-7-nitro-1H-indazol-3-amine |
InChI |
InChI=1S/C7H5BrN4O2/c8-4-2-1-3-5(6(4)12(13)14)10-11-7(3)9/h1-2H,(H3,9,10,11) |
InChI Key |
KHUVCTSNTCPXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NN2)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-nitro-1H-indazol-3-amine typically involves the bromination and nitration of indazole derivatives. One common method includes the regioselective bromination of 1H-indazole followed by nitration. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and nitric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-bromo-7-amino-1H-indazol-3-amine, while substitution of the bromine atom can produce various substituted indazole derivatives .
Scientific Research Applications
6-bromo-7-nitro-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-7-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Differences and Similarities
The substituent positions and functional groups differentiate these compounds (Table 1):
| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 6-Bromo-7-nitro-1H-indazol-3-amine | Br (C6), NO₂ (C7), NH₂ (C3) | Not available | C₇H₅BrN₄O₂ | 257.04 (calculated) |
| 7-Bromo-4-chloro-1H-indazol-3-amine | Br (C7), Cl (C4), NH₂ (C3) | Not provided | C₇H₅BrClN₃ | 258.49 |
| 6-Bromo-1-methyl-1H-indazol-3-amine | Br (C6), CH₃ (N1), NH₂ (C3) | 1214899-85-0 | C₈H₈BrN₃ | 226.07 |
| 6-Bromo-4-fluoro-1H-indazol-3-amine | Br (C6), F (C4), NH₂ (C3) | 1227912-19-7 | C₇H₅BrFN₃ | 230.04 |
Key Observations :
Challenges :
Physicochemical Properties
- Solubility : Nitro and halogen substituents reduce aqueous solubility compared to methylated analogs. For example, 6-bromo-1-methyl-1H-indazol-3-amine (LogP = 1.9) is more lipophilic than the nitro variant (predicted LogP ~2.3) .
- Stability : Nitro groups may confer photolytic sensitivity, whereas chloro and bromo derivatives exhibit greater thermal stability .
Structure-Activity Relationships (SAR)
- Substituent Position : Bromine at C6 (vs. C7) and nitro at C7 may enhance steric hindrance, affecting binding to targets like HIV capsid proteins .
- Electron Effects : The nitro group’s electron-withdrawing nature could modulate pKa of the C3 amine, influencing protonation states under physiological conditions .
Challenges in Development
- Synthetic Complexity : Nitration steps require precise control to avoid byproducts .
- Purification : Halogenated indazoles often require recrystallization or chromatography, increasing production costs .
- Safety : Nitro-containing compounds pose explosion risks, demanding specialized handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
